molecular formula C8H8ClNO4S B14835981 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride

4-Acetyl-6-methoxypyridine-2-sulfonyl chloride

Katalognummer: B14835981
Molekulargewicht: 249.67 g/mol
InChI-Schlüssel: XJDGZPNIAJGWTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-6-methoxypyridine-2-sulfonyl chloride is an organic compound with a complex structure that includes an acetyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method includes the acetylation of 6-methoxypyridine followed by sulfonylation. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the sulfonyl chloride group to a sulfonamide or other derivatives.

    Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules, which can be useful in various chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

    4-Acetamidobenzenesulfonyl chloride: Similar in structure but with an acetamido group instead of an acetyl group.

    2-Acetyl-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.

Uniqueness: 4-Acetyl-6-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Eigenschaften

Molekularformel

C8H8ClNO4S

Molekulargewicht

249.67 g/mol

IUPAC-Name

4-acetyl-6-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H8ClNO4S/c1-5(11)6-3-7(14-2)10-8(4-6)15(9,12)13/h3-4H,1-2H3

InChI-Schlüssel

XJDGZPNIAJGWTM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.